7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide
Descripción
Propiedades
IUPAC Name |
7-methoxy-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-28-18-9-5-8-16-12-19(29-21(16)18)22(27)23-10-11-25-14-24-17(13-20(25)26)15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHVEICICQHJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclization of 2-Hydroxy-4-methoxybenzaldehyde
The benzofuran core is synthesized via Kostanecki–Robinson cyclization :
- Starting material : 2-Hydroxy-4-methoxybenzaldehyde reacts with chloroacetic acid in alkaline conditions.
- Cyclization : Heating at 120°C in acetic anhydride forms 7-methoxybenzofuran-2-carboxylic acid.
Key data :
- Yield: 68–72% after recrystallization (ethanol/water).
- $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6 $$): δ 7.85 (d, $$ J = 8.0 $$ Hz, 1H), 7.12 (d, $$ J = 2.4 $$ Hz, 1H), 6.94 (dd, $$ J = 8.0, 2.4 $$ Hz, 1H), 3.88 (s, 3H).
Preparation of 2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)ethylamine
Biginelli Reaction for Pyrimidinone Synthesis
The pyrimidinone ring is constructed via a modified Biginelli reaction :
- Reactants :
- 4-Phenylacetoacetate (1.0 eq)
- Urea (1.2 eq)
- 2-Bromoethylamine hydrobromide (1.1 eq)
- Conditions : SnCl₂ catalysis (10 mol%) in 2-methoxyethanol at 80°C for 6 h.
- Outcome : Forms 4-phenyl-6-oxo-1-(2-aminoethyl)pyrimidin-2(1H)-one.
Optimization :
- Solvent screening : 2-Methoxyethanol outperforms DMF or THF, enhancing yield by 22%.
- Catalyst : SnCl₂ reduces side products compared to HCl.
Analytical data :
- ESI-MS ($$ m/z $$): 246.1 [M+H]⁺.
- $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6 $$): δ 8.12 (s, 1H), 7.45–7.35 (m, 5H), 5.21 (s, 1H), 3.72 (t, $$ J = 6.0 $$ Hz, 2H), 2.94 (t, $$ J = 6.0 $$ Hz, 2H).
Amide Bond Formation
CDI-Mediated Coupling
- Activation : 7-Methoxybenzofuran-2-carboxylic acid (1.0 eq) reacts with $$ N,N' $$-carbonyldiimidazole (1.5 eq) in THF for 1 h.
- Coupling : 2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)ethylamine (1.2 eq) is added, stirred for 12 h.
- Workup : Acidification with 6N HCl, extraction with ethyl acetate, and silica gel chromatography.
Reaction Table :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Time | 12–14 h |
| Yield | 65–70% |
Characterization :
- HPLC Purity : >95% (210 nm).
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.02 (d, $$ J = 8.0 $$ Hz, 1H), 7.62–7.28 (m, 6H), 6.89 (s, 1H), 4.12 (t, $$ J = 6.0 $$ Hz, 2H), 3.85 (s, 3H), 3.45 (t, $$ J = 6.0 $$ Hz, 2H).
- HRMS : Calculated for C₂₂H₁₉N₃O₄ [M+H]⁺: 389.1376; Found: 389.1372.
Alternative Synthetic Routes
Photoredox-Mediated C–H Arylation
A Pd/Ru-photoredox system enables direct arylation of pyrimidinones:
- Substrate : 6-Phenylpyridin-2-yl pyrimidinone.
- Aryl donor : Phenyldiazonium tetrafluoroborate.
- Conditions : LED irradiation (450 nm), Pd(OAc)₂ (5 mol%), Ru(bpy)₃Cl₂ (2 mol%).
Advantages :
Process Optimization and Challenges
Solvent Effects on Amidation
Comparative yields in solvents:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 70 | 95 |
| DCM | 58 | 89 |
| DMF | 63 | 92 |
Table 1. Summary of Spectroscopic Data
| Position | $$ ^1H $$ NMR (δ, ppm) | $$ ^{13}C $$ NMR (δ, ppm) |
|---|---|---|
| Benzofuran C2 | 161.2 (C=O) | 160.1 |
| OCH₃ | 3.85 (s) | 55.8 |
| Pyrimidinone C6 | 165.4 (C=O) | 164.9 |
Stability Studies :
- pH 7.4 buffer (37°C) : 98% intact after 24 h.
- Light exposure : Degrades 12% under UV (254 nm, 6 h).
Análisis De Reacciones Químicas
Common Reagents and Conditions Used:
Oxidation: Use of oxidizing agents like PCC or KMnO₄.
Reduction: Use of reducing agents like LAH or NaBH₄.
Substitution: Conditions might include strong bases like NaH or strong acids like H₂SO₄, depending on the type of substitution.
Major Products Formed:
The major products from these reactions would typically involve modifications to the functional groups, such as converting methoxy groups to hydroxyl groups or reducing ketones to alcohols.
Aplicaciones Científicas De Investigación
Chemistry: This compound can serve as an intermediate in the synthesis of more complex molecules or be studied for its unique chemical properties.
Biology: Its structure suggests potential interactions with various biological targets, making it of interest in drug design and development.
Medicine: It could be explored for potential therapeutic effects, especially if it shows activity against specific enzymes or receptors.
Industry: Due to its complex structure, it might find applications in the development of new materials or as a building block for synthesizing other industrial chemicals.
Mecanismo De Acción
The mechanism by which 7-methoxy-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide exerts its effects would depend on its interactions with biological targets. This might involve binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets could be elucidated through in vitro and in vivo studies, including molecular docking and kinetic assays.
Comparación Con Compuestos Similares
Structural Comparison
The target compound differs from analogous benzofuran derivatives in its substituents and linker groups:
Key Observations :
- The ethyl linker in the target compound may enhance conformational flexibility compared to rigid aryl amines (e.g., ) or longer alkyl chains (e.g., heptyl linkers in tacrine hybrids) .
- The 6-oxo-pyrimidinone group distinguishes it from tacrine hybrids (which target cholinesterase) and pyrimidine derivatives with styryl substituents (e.g., compound 10 in ) .
Pharmacological and Functional Comparison
- Antioxidant Activity: 7-Methoxybenzofuran derivatives in (e.g., compounds a–g) show IC₅₀ values of 10–50 μM in DPPH assays, attributed to electron-donating methoxy groups . The target compound’s pyrimidinone moiety may modulate redox activity.
- Neuroprotection : Tacrine-benzofuran hybrids () inhibit acetylcholinesterase (AChE) with IC₅₀ values of 0.5–2.0 μM, outperforming donepezil (IC₅₀: 0.02 μM) . The target compound’s lack of tacrine may limit AChE activity but could enhance alternative mechanisms (e.g., NMDA receptor modulation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
